2-Pentyl-1,3-dioxolane is a cyclic acetal characterized by its unique structure, which includes a five-membered ring containing two oxygen atoms and three carbon atoms. Its molecular formula is , and it has a molecular weight of approximately 158.24 g/mol. The compound is part of the dioxolane family, which is known for its applications in organic synthesis and as solvents due to their polar aprotic nature. The structure of 2-pentyl-1,3-dioxolane can be visualized as a dioxolane ring with a pentyl group attached at one of the carbon atoms, contributing to its hydrophobic characteristics while maintaining some degree of polarity due to the presence of oxygen atoms.
Synthesis of 2-pentyl-1,3-dioxolane typically involves the reaction between pentanal (or its derivatives) and ethylene glycol or similar diols under acidic conditions. The general steps include:
Alternative methods may involve using other carbonyl compounds or adjusting reaction conditions to optimize yield and selectivity.
Several compounds share structural similarities with 2-pentyl-1,3-dioxolane. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Methyl-2-pentyl-1,3-dioxolane | Similar structure; different alkyl substitution | |
2-Methyl-1,3-dioxolane | Smaller ring structure; used as solvent | |
5-Methyl-1,3-dioxolane | Biobased solvent; potential eco-friendly applications | |
2-Methyl-2-pentyl-1,3-dioxolane | Variation with different methyl placement |
These compounds exhibit unique properties that differentiate them from 2-pentyl-1,3-dioxolane while maintaining similar functional characteristics due to their dioxolane framework.
2-Pentyl-1,3-dioxolane is an organic heterocyclic compound characterized by a five-membered ring structure containing two oxygen atoms at positions 1 and 3 and a pentyl substituent at position 2 [1] [2]. The compound has a molecular formula of C8H16O2 with a molecular weight of 144.21 grams per mole [1] [2] [3]. Its Chemical Abstracts Service (CAS) registry number is 3515-94-4, and it carries the European Inventory of Existing Commercial Chemical Substances (EINECS) number 222-519-3 [1] [3].
The structural arrangement consists of a 1,3-dioxolane ring, which is a cyclic acetal formed by the reaction of an aldehyde or ketone with ethylene glycol [4]. The pentyl group (C5H11) attached at the 2-position contributes to the compound's lipophilic character and influences its physical properties. The canonical Simplified Molecular Input Line Entry System (SMILES) notation is CCCCCC1OCCO1, while the International Chemical Identifier (InChI) key is GXLCAMYCQRAOMY-UHFFFAOYSA-N [2] [3].
The ring structure exhibits a puckered conformation due to the tetrahedral geometry around the carbon atoms and the angular constraints imposed by the five-membered ring. This structural feature affects the compound's reactivity patterns and intermolecular interactions [4].
2-Pentyl-1,3-dioxolane exists as a colorless liquid at room temperature and atmospheric pressure [3]. Similar to other dioxolane derivatives, it maintains its liquid state across a wide temperature range, making it suitable for various applications where fluid handling is required [5] [6]. The compound exhibits the characteristic clear and transparent appearance typical of cyclic ethers, with no distinctive coloration under normal storage conditions [3].
The compound demonstrates a boiling point of 173.7°C at 760 mmHg (standard atmospheric pressure) [3]. This boiling point is intermediate compared to other dioxolane derivatives; for instance, the parent 1,3-dioxolane boils at 75-76°C, while the bulkier 2-methyl-2-pentyl-1,3-dioxolane has a boiling point of 176.6°C [7] [8]. The elevated boiling point relative to the parent dioxolane reflects the increased molecular weight and intermolecular van der Waals forces contributed by the pentyl substituent.
The melting point data for 2-pentyl-1,3-dioxolane is not extensively documented in the available literature. However, based on the structural similarity to other dioxolane derivatives and the presence of the flexible pentyl chain, the compound likely exhibits a melting point well below room temperature, consistent with its liquid state under ambient conditions [3].
The solubility behavior of 2-pentyl-1,3-dioxolane follows patterns typical of cyclic ethers with hydrocarbon substituents. The compound demonstrates good solubility in organic solvents such as ethanol, acetone, and other polar and non-polar organic media [9]. This solubility profile is attributed to the compound's ability to engage in both polar interactions through its oxygen atoms and non-polar interactions via the pentyl chain.
In contrast, the water solubility is expected to be limited due to the predominantly hydrophobic character imparted by the pentyl substituent [9]. The 1,3-dioxolane ring provides some polar character, but the five-carbon alkyl chain significantly reduces water miscibility compared to smaller dioxolane derivatives. For comparison, the parent 1,3-dioxolane is easily soluble in both cold and hot water, while alkyl-substituted derivatives show progressively decreased water solubility with increasing chain length [5] [10].
2-Pentyl-1,3-dioxolane exhibits a density of 0.913 grams per cubic centimeter at 20°C [3]. This density value is lower than that of water (1.0 g/cm³) and also lower than the parent 1,3-dioxolane (1.066 g/cm³) [8] [3]. The reduced density compared to the parent compound reflects the contribution of the relatively low-density alkyl substituent, which contains predominantly carbon-hydrogen bonds with lower electron density than the oxygen-containing ring system.
The refractive index of the compound is 1.423 [3], which falls within the typical range for organic liquids and indicates the compound's optical density and polarizability. This value is useful for identification and purity assessment in analytical applications.
Specific viscosity data for 2-pentyl-1,3-dioxolane is not extensively documented in the current literature. However, based on structural analogies with other dioxolane derivatives and considering the molecular weight and shape, the compound likely exhibits low to moderate viscosity characteristics suitable for handling as a mobile liquid [11].
2-Pentyl-1,3-dioxolane exhibits reactivity patterns characteristic of cyclic acetals and ethers. The compound demonstrates relative stability under neutral and mildly basic conditions, making it suitable for use as a protecting group for carbonyl compounds in synthetic organic chemistry [4] [12]. This stability arises from the electron-rich oxygen atoms in the dioxolane ring, which resist nucleophilic attack under non-acidic conditions [13].
The primary mode of chemical reactivity involves acid-catalyzed hydrolysis, where the acetal linkage undergoes cleavage in the presence of aqueous acid [4] [14]. This reaction proceeds through protonation of one of the ring oxygen atoms, followed by ring opening and subsequent hydrolysis to regenerate the corresponding aldehyde or ketone and ethylene glycol. The reaction mechanism follows the typical pattern for acetal hydrolysis: protonation, carbocation formation, nucleophilic attack by water, and final deprotonation [14].
Under strongly acidic conditions, 2-pentyl-1,3-dioxolane can undergo ring-opening polymerization, a reaction pathway observed in various dioxolane derivatives [15] [16] [17]. This cationic ring-opening polymerization can proceed through both active chain end and active monomer mechanisms, depending on the specific reaction conditions and catalysts employed [16].
The stability profile of 2-pentyl-1,3-dioxolane demonstrates good resistance to degradation under normal storage and handling conditions. The compound shows remarkable stability under neutral pH conditions and exhibits resistance to basic environments [6] [12]. This stability is attributed to the cyclic acetal structure, where the ring conformation provides protection against nucleophilic attack at the acetal carbon.
The compound maintains its integrity in the presence of mild bases and nucleophiles, making it suitable for reactions where the dioxolane functionality must remain intact while other parts of the molecule undergo transformation [4]. Temperature stability is generally good up to moderate heating, although prolonged exposure to elevated temperatures in the presence of moisture and acid traces can lead to gradual hydrolysis.
Storage stability is enhanced when the compound is kept in anhydrous conditions and away from acidic contaminants. The flash point of 56.9°C indicates that appropriate fire safety precautions should be observed during handling and storage [3]. The vapor pressure of 1.67 mmHg at 25°C suggests moderate volatility, requiring consideration of vapor containment in enclosed spaces [3].
The dioxolane ring system in 2-pentyl-1,3-dioxolane provides multiple sites for molecular interactions and chemical transformations. The two oxygen atoms in the ring can serve as Lewis bases, capable of coordinating with metal centers or forming hydrogen bonds with protic solvents and substrates . These interactions influence the compound's solubility behavior and its utility in coordination chemistry applications.
The acetal carbon at position 2 represents the most electrophilic site in the molecule and serves as the primary reaction center for acid-catalyzed transformations [14]. Under acidic conditions, this carbon becomes susceptible to nucleophilic attack, leading to ring-opening reactions. The presence of the pentyl substituent at this position provides steric hindrance that can influence the kinetics of these reactions [13].
The pentyl chain contributes hydrophobic character and can participate in van der Waals interactions with other hydrocarbon moieties. This feature makes the compound useful as a lipophilic protecting group or as a component in formulations where both polar and non-polar interactions are desired [10].
Intermolecular interactions between 2-pentyl-1,3-dioxolane molecules are primarily governed by dispersion forces, with some contribution from dipole-dipole interactions due to the polar C-O bonds in the ring structure. These interactions influence the physical properties such as boiling point, viscosity, and surface tension [6].
The most fundamental approach to synthesizing 2-pentyl-1,3-dioxolane involves the direct condensation reaction between pentanal and ethylene glycol [1] [2]. This reaction follows the general mechanism of acetalization, where the aldehyde carbonyl carbon undergoes nucleophilic attack by one of the hydroxyl groups of ethylene glycol, followed by cyclization through the second hydroxyl group to form the five-membered dioxolane ring [2] [3].
The reaction proceeds through a hemiacetal intermediate, which subsequently undergoes intramolecular cyclization with elimination of water to yield the desired cyclic acetal [2] [4]. Under optimal conditions, this classical approach can achieve yields of 65-85% depending on the catalyst and reaction conditions employed [5] [6]. The reaction is thermodynamically favored due to the stability of the five-membered ring and the entropic advantage of water elimination [3] [4].
Reaction Mechanism:
The condensation mechanism involves several key steps. Initially, the carbonyl oxygen of pentanal becomes protonated under acidic conditions, increasing the electrophilicity of the carbonyl carbon [2] [3]. The nucleophilic attack by ethylene glycol leads to hemiacetal formation, followed by protonation of the remaining hydroxyl group and subsequent cyclization with concomitant water elimination [4] [6].
Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|
p-Toluenesulfonic acid | 40-50 | 85-90 | 2-4 |
Camphorsulfonic acid | 45 | 90-95 | 1-2 |
Sulfuric acid | 80-150 | 80-85 | 3-6 |
Boron trifluoride | 25-40 | 70-80 | 1-3 |
Zinc chloride | 60-80 | 75-85 | 4-8 |
Acid-catalyzed acetalization represents the cornerstone methodology for 2-pentyl-1,3-dioxolane synthesis [2] [3]. The process requires the presence of an acid catalyst to activate the carbonyl group and facilitate the nucleophilic attack by ethylene glycol [4] [6]. Various Brønsted and Lewis acids have been successfully employed, each offering distinct advantages in terms of reaction conditions and product yields [5] [7].
Brønsted Acid Catalysis:
Brønsted acids such as sulfuric acid, p-toluenesulfonic acid, and camphorsulfonic acid effectively catalyze the acetalization reaction [3] [5]. These catalysts operate by protonating the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack [2] [4]. The reaction typically requires temperatures ranging from 25°C to 150°C, with higher temperatures generally leading to faster reaction rates but potentially lower selectivity [5] [6].
The mechanism involves protonation of the aldehyde carbonyl, followed by nucleophilic addition of ethylene glycol to form a hemiacetal intermediate [3] [4]. Subsequent protonation of the hemiacetal hydroxyl group leads to water elimination and formation of an oxonium ion, which undergoes rapid cyclization through intramolecular nucleophilic attack by the remaining hydroxyl group [2] [6].
Lewis Acid Catalysis:
Lewis acids including boron trifluoride, zinc chloride, and aluminum chloride provide alternative catalytic pathways for dioxolane formation [8] [9]. These catalysts coordinate to the carbonyl oxygen or the ethylene glycol hydroxyl groups, activating the substrates toward acetalization [9] [7]. Lewis acid catalysis often proceeds under milder conditions compared to Brønsted acid catalysis, although the reaction rates may be slower [8] [5].
The coordination of Lewis acids to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, similar to protonation in Brønsted acid catalysis [9] [7]. However, the absence of protons in the reaction medium can lead to different mechanistic pathways and potentially different product distributions [8] [3].
Contemporary synthetic strategies for 2-pentyl-1,3-dioxolane synthesis have evolved to incorporate advanced catalytic systems that offer improved selectivity, efficiency, and environmental compatibility [10] [9]. These modern approaches often utilize specialized organometallic complexes, heterogeneous catalysts, and novel reaction conditions to achieve superior performance compared to classical methods [11] [12].
Organometallic Catalysis:
Organometallic complexes have emerged as highly effective catalysts for dioxolane synthesis [9] [10]. Oxorhenium(V) oxazoline complexes demonstrate exceptional activity for acetalization reactions under neat conditions, achieving yields of 85-95% at temperatures around 80°C [9]. These catalysts operate through coordination of the substrate to the metal center, followed by activation toward nucleophilic attack [9].
Ruthenium-based molecular catalysts represent another significant advancement in this field [10] [13]. These systems can utilize formic acid as a C1 source, enabling the formation of dioxolanes through novel pathways that involve carbon dioxide hydrogenation [10]. The ruthenium catalyst [Ru(triphos)(tmm)] combined with Lewis acid co-catalysts achieves moderate yields (16-23%) under relatively mild conditions [10] [13].
Catalyst Type | Reaction Conditions | Yield (%) | TOF (h⁻¹) |
---|---|---|---|
Oxorhenium(V) oxazoline | Neat, 80°C | 85-95 | N/A |
Ruthenium molecular catalyst | 90°C, formic acid | 16-23 | N/A |
Zeolite H-ZSM-5 | 100-150°C | 82-90 | 150-200 |
Zeolite H-β | 120-180°C | 80-85 | 100-150 |
AlPO4-Al2O3 | 30-60°C, acetonitrile | 90-95 | 50-80 |
Heterogeneous Catalysis:
Heterogeneous catalysts offer significant advantages for industrial applications due to their ease of separation and potential for recycling [11] [12]. Zeolite catalysts, particularly H-ZSM-5 and H-β, demonstrate excellent performance for dioxolane synthesis from aldehydes and diols [12]. These materials provide both Brønsted and Lewis acid sites that can activate substrates and facilitate acetalization reactions [12] [14].
Aluminum phosphate-based catalysts (AlPO4 and AlPO4-Al2O3) represent another class of effective heterogeneous catalysts [11]. These materials exhibit high activity for dioxolane formation, achieving quantitative conversions at temperatures between 30-60°C in acetonitrile solvent [11]. The catalysts demonstrate excellent recyclability and maintain their activity over multiple reaction cycles [11].
Green chemistry principles have been increasingly incorporated into dioxolane synthesis methodologies, focusing on the development of environmentally benign processes that minimize waste generation and utilize renewable feedstocks [10] [15] [16]. These approaches represent a paradigm shift toward sustainable chemical manufacturing practices [17] [18].
Solvent-Free Methodologies:
Solvent-free synthesis represents a major advancement in green chemistry applications for dioxolane formation [18] [19]. These methods eliminate the need for organic solvents, thereby reducing waste generation and simplifying product purification [20] [18]. The acetalization of 2,3-butanediol with various aldehydes under solvent-free conditions achieves excellent carbon yields (>93%) and atom economy (>89%) [18].
The reaction proceeds through direct mixing of the aldehyde and diol substrates in the presence of a solid acid catalyst [19] [18]. Phase separation of the analytically pure product occurs spontaneously, eliminating the need for elaborate purification processes and facilitating simple catalyst recycling [18]. This approach demonstrates particular effectiveness for bio-derived aldehydes in the C4-8 range [18].
Biocatalytic Approaches:
Biocatalytic methodologies represent the cutting edge of green chemistry applications in dioxolane synthesis [10] [21]. These approaches utilize enzyme cascades to convert renewable feedstocks into chiral diols, which subsequently undergo chemical acetalization to form dioxolanes [10]. The combination of biocatalysis and chemocatalysis enables the utilization of biomass-derived starting materials [21] [10].
A notable example involves a two-step enzyme cascade starting from aliphatic aldehydes to produce chiral diols such as 3,4-hexanediol and 4,5-octanediol [10]. These enzymatically produced diols can then be converted to the corresponding dioxolanes using ruthenium molecular catalysts under organic solvent conditions [10]. This bio-hybrid approach achieves high stereoselectivity and demonstrates the potential for sustainable dioxolane production from renewable resources [10].
Method | Substrate | Temperature (°C) | Yield (%) | Environmental Benefit |
---|---|---|---|---|
Solvent-free conditions | Pentanal + ethylene glycol | 40-60 | 87-94 | No solvent waste |
Bioenzyme cascade | Bio-derived aldehydes | 25-40 | 70-85 | Renewable feedstock |
Sonochemical activation | Diol + aldehyde | 25-35 | 75-85 | Energy efficient |
Montmorillonite KSF | Oleic acid derivatives | 80-100 | 60-80 | Natural catalyst |
Supercritical conditions | Various aldehydes | 150-200 | 85-92 | Clean process |
Alternative Green Solvents:
The development of green solvents for dioxolane synthesis represents another important advancement in sustainable chemistry [15] [22]. 1,3-Dioxolane itself has been recognized as a green solvent that is non-toxic, odorless, and environmentally friendly [22] [15]. Additionally, 5-methyl-1,3-dioxolane-4-one (LA-H,H) prepared from lactic acid and formaldehyde serves as an effective green solvent that satisfies multiple criteria for environmental compatibility [15].
These green solvents enable reactions to proceed under mild conditions while maintaining high efficiency and selectivity [15] [22]. The use of renewable solvent systems further enhances the sustainability profile of dioxolane synthesis processes [15].
Industrial production of 2-pentyl-1,3-dioxolane requires careful optimization of reaction conditions, equipment design, and process economics to achieve commercially viable manufacturing [8] [23] [24]. The scale-up from laboratory to industrial production involves addressing challenges related to heat and mass transfer, catalyst management, product separation, and process safety [24] [25].
Process Design Parameters:
Industrial synthesis typically employs reactive distillation technology to combine reaction and separation in a single unit operation [8] [24]. This approach offers several advantages including continuous operation, improved heat integration, and enhanced conversion through product removal [24]. The optimal temperature range for industrial synthesis is 80-150°C, with pressure maintained at 1-5 bar to ensure adequate reaction rates while minimizing equipment costs [23] [24].
Catalyst loading is typically maintained at 0.5-2 mol% to balance reaction rate with catalyst costs [11] [12]. The choice of catalyst depends on factors including activity, selectivity, stability, and ease of separation [11] [14]. Heterogeneous catalysts are generally preferred for industrial applications due to their ease of recovery and recycling [12] [14].
Equipment and Technology:
Reactive distillation columns represent the preferred technology for industrial dioxolane production [8] [24]. These units feature structured packing or trays that provide intimate contact between reactants while enabling simultaneous product separation [24]. The design must accommodate the azeotropic behavior of dioxolane-water mixtures, which requires special attention to column configuration and operating conditions [24] [25].
Fixed-bed reactors with continuous flow operation provide an alternative technology platform, particularly when using heterogeneous catalysts [11] [12]. These systems offer advantages in terms of catalyst stability and process control, although they may require additional separation equipment downstream [12].
Parameter | Optimal Conditions | Critical Factors | Equipment Type |
---|---|---|---|
Temperature Range | 80-150°C | Heat management | Reactive distillation |
Pressure Range | 1-5 bar | Water removal | Pressure vessels |
Catalyst Loading | 0.5-2 mol% | Catalyst recycling | Fixed bed reactor |
Reaction Time | 2-6 hours | Continuous operation | CSTR with recycle |
Yield Target | >85% | Product separation | Distillation columns |
Purity Target | >95% | Quality control | Analytics |
Economic Considerations:
The economics of industrial dioxolane production depend on several factors including raw material costs, energy consumption, catalyst expenses, and capital investment [8] [24]. The use of bio-derived feedstocks can improve the sustainability profile but may impact production costs depending on feedstock availability and pricing [10] [18].
Energy integration through heat recovery and process optimization can significantly reduce operating costs [24]. The implementation of green chemistry principles, while beneficial for environmental reasons, must be balanced against economic considerations to ensure commercial viability [15] [18].
Understanding the fundamental reaction mechanisms and kinetics of 2-pentyl-1,3-dioxolane formation is crucial for optimizing synthetic processes and predicting reaction behavior under various conditions [26] [27] [28]. The mechanistic pathways involve complex interactions between substrates, catalysts, and reaction intermediates, with kinetics governed by factors including temperature, concentration, and catalyst properties [26] [11].
Mechanistic Pathways:
The formation of 2-pentyl-1,3-dioxolane proceeds through a stepwise mechanism involving initial hemiacetal formation followed by cyclization [3] [4]. The reaction begins with protonation of the pentanal carbonyl oxygen under acidic conditions, increasing the electrophilicity of the carbonyl carbon [2] [3]. Nucleophilic attack by ethylene glycol leads to the formation of a tetrahedral intermediate, which subsequently undergoes proton transfer to yield the hemiacetal [4] [6].
The cyclization step involves protonation of the hemiacetal hydroxyl group, followed by water elimination to generate an oxonium ion intermediate [3] [4]. Intramolecular nucleophilic attack by the remaining hydroxyl group of ethylene glycol completes the ring closure to form the dioxolane product [2] [6]. This mechanism has been confirmed through detailed kinetic studies and computational investigations [26] [27].
Kinetic Analysis:
Kinetic studies reveal that dioxolane formation follows first-order kinetics with respect to aldehyde concentration under typical reaction conditions [26] [11]. The rate-determining step is generally the initial nucleophilic attack leading to hemiacetal formation, although this may vary depending on the catalyst and reaction conditions [26] [3].
Temperature effects on reaction kinetics follow Arrhenius behavior, with activation energies typically ranging from 40-50 kJ/mol for acid-catalyzed reactions [28] [29]. The activation energy for 2-pentyl-1,3-dioxolane formation has been determined to be approximately 45.2 kJ/mol based on experimental studies [26] [28].
Temperature (°C) | Rate Constant k (L/mol·s) | Half-life (min) | Conversion at Equilibrium (%) |
---|---|---|---|
30 | 0.012 | 58 | 75 |
40 | 0.025 | 28 | 82 |
50 | 0.048 | 15 | 88 |
60 | 0.089 | 8 | 92 |
80 | 0.165 | 4 | 95 |
100 | 0.298 | 2 | 96 |
Computational Studies:
Quantum chemical calculations using density functional theory (DFT) methods provide detailed insights into the reaction mechanisms and transition state structures [27] [28]. These studies reveal that the cyclization step proceeds through a concerted nonsynchronous four-centered transition state, with predominant elongation of the C-O bond in the direction of the leaving group [28] [29].
The computational results support the experimental observations regarding activation energies and reaction pathways [27] [28]. Electronic structure calculations using B3LYP and MPW1PW91 methods with various basis sets confirm the stepwise nature of the mechanism and provide detailed information about intermediate stability and transition state geometries [28] [29].
Thermodynamic Considerations:
The thermodynamics of dioxolane formation are favorable due to the stability of the five-membered ring and the entropic advantage of water elimination [3] [30]. The equilibrium constant for the reaction increases with temperature, reaching values greater than 100 at temperatures above 80°C [30] [27].